2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: is a complex organic compound with a fascinating structure. Let’s break it down:
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Core Structure: : The compound consists of two main parts:
- A pyrimidine ring (5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl) connected to a sulfur atom (sulfanyl).
- An acetamide group (N-(5-phenyl-1,3,4-thiadiazol-2-yl)) attached to the pyrimidine ring.
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Functional Groups
- The cyano group (-CN) provides polarity and can participate in various reactions.
- The phenyl group (C₆H₅) contributes aromaticity and influences the compound’s properties.
- The thiadiazole ring (1,3,4-thiadiazol-2-yl) adds heterocyclic character.
Preparation Methods
Synthetic Routes:
One-Pot Synthesis: A common approach involves the condensation of a suitable pyrimidine precursor with a thiadiazole derivative, followed by cyano group introduction.
Multistep Synthesis: Alternatively, stepwise reactions can yield the desired compound.
Reaction Conditions:
Solvents: Common solvents include DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.
Reagents: Reagents like potassium cyanide (KCN) and appropriate pyrimidine and thiadiazole precursors are crucial.
Temperature and Time: Reaction temperatures vary but are typically around 100–150°C.
Industrial Production:
- Industrial-scale production may involve continuous flow processes or batch reactions.
- Optimization ensures high yield and purity.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions
Common Reagents and Conditions:
Major Products: These depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May exhibit pharmacological effects.
Industry: Applications in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features.
Similar Compounds: Explore related structures (e.g., other pyrimidine derivatives).
Properties
Molecular Formula |
C21H14N6O2S2 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H14N6O2S2/c22-11-15-17(13-7-3-1-4-8-13)24-20(25-18(15)29)30-12-16(28)23-21-27-26-19(31-21)14-9-5-2-6-10-14/h1-10H,12H2,(H,23,27,28)(H,24,25,29) |
InChI Key |
DIQQFLDAXNCNSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=NN=C(S3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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